molecular formula C21H13N3O5 B12609586 4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile CAS No. 648891-33-2

4,4'-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile

Cat. No.: B12609586
CAS No.: 648891-33-2
M. Wt: 387.3 g/mol
InChI Key: UPCSWQGDUSAVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile is a chemical compound known for its unique structure and properties It consists of a central 1,3-phenylene ring substituted with methoxy and nitro groups, connected via oxygen bridges to two benzonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile typically involves nucleophilic substitution reactions. One common method involves the reaction of 4-nitro-phthalonitrile with a bisphenol compound. The bisphenol compound, which contains secondary amine groups, reacts with 4-nitro-phthalonitrile under nucleophilic substitution conditions to form the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Reduction: The major product is the corresponding amino derivative.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4,4’-[(5-Methoxy-4-nitro-1,3-phenylene)bis(oxy)]dibenzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The methoxy group can be substituted with other functional groups, allowing for the modification of the compound’s properties. These interactions enable the compound to exert its effects in various applications .

Comparison with Similar Compounds

Similar Compounds

    4,4’-[(5-Carboxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Similar structure but with carboxy groups instead of methoxy and nitro groups.

    4,4’-[(5-Methoxy-1,3-phenylene)bis(oxy)]dibenzonitrile: Lacks the nitro group, affecting its reactivity and applications.

Uniqueness

The combination of these functional groups allows for versatile modifications and the synthesis of a wide range of derivatives .

Properties

CAS No.

648891-33-2

Molecular Formula

C21H13N3O5

Molecular Weight

387.3 g/mol

IUPAC Name

4-[3-(4-cyanophenoxy)-5-methoxy-4-nitrophenoxy]benzonitrile

InChI

InChI=1S/C21H13N3O5/c1-27-19-10-18(28-16-6-2-14(12-22)3-7-16)11-20(21(19)24(25)26)29-17-8-4-15(13-23)5-9-17/h2-11H,1H3

InChI Key

UPCSWQGDUSAVFT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)OC2=CC=C(C=C2)C#N)OC3=CC=C(C=C3)C#N)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.